7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide: is a synthetic compound characterized by its unique bicyclic structure, which includes a trifluoromethyl group and an azabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide typically involves multiple steps:
Formation of the Azabicycloheptane Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-diene and an azide, under thermal or photochemical conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a base.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azabicycloheptane core, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the carboxamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced carboxamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.
Medicine
Medically, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and infectious diseases.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings that require specific chemical properties.
Mechanism of Action
The mechanism by which 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, while the azabicycloheptane core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, potentially inhibiting or activating specific targets.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.1.0]heptane: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less bioactive.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with different ring strain and reactivity.
Trifluoromethylated Amines: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
The uniqueness of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide lies in its combination of a trifluoromethyl group with an azabicycloheptane core. This structure provides a balance of hydrophobicity, rigidity, and reactivity that is not commonly found in other compounds, making it particularly valuable for specific applications in medicinal chemistry and materials science.
This detailed overview should provide a comprehensive understanding of 7-(Trifluoromethyl)-2-azabicyclo[410]heptane-2-carboxamide, its preparation, reactions, applications, and unique properties
Properties
IUPAC Name |
7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c9-8(10,11)5-4-2-1-3-13(6(4)5)7(12)14/h4-6H,1-3H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZQUQYJJXCBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2N(C1)C(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.